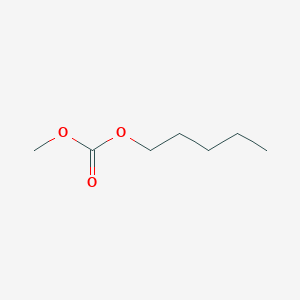
(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone is a heterocyclic organic compound featuring a five-membered pyrroline ring with a benzoyl group and a methyl group attached
准备方法
Synthetic Routes and Reaction Conditions: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone can be synthesized through several methods. One common approach involves the cyclization of N-benzoyl-3-methyl-2-aminopropanal under acidic conditions. Another method includes the use of transition metal-catalyzed cyclizations, where a suitable precursor undergoes cyclization in the presence of a metal catalyst such as palladium or copper .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolinones.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Pyrrolinones.
Reduction: Pyrrolidines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Pyrrolidine: A saturated analog with a similar ring structure but different reactivity and applications.
Pyrrole: An aromatic analog with distinct electronic properties and uses in medicinal chemistry.
Pyrrolinones: Oxidized derivatives with unique biological activities.
Uniqueness: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications. Its combination of a benzoyl group and a methyl group on the pyrroline ring differentiates it from other similar compounds .
属性
CAS 编号 |
197155-50-3 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC 名称 |
(3-methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H13NO/c1-10-7-8-13(9-10)12(14)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 |
InChI 键 |
YPVKFLICXAQNRZ-UHFFFAOYSA-N |
SMILES |
CC1=CCN(C1)C(=O)C2=CC=CC=C2 |
规范 SMILES |
CC1=CCN(C1)C(=O)C2=CC=CC=C2 |
同义词 |
1H-Pyrrole, 1-benzoyl-2,5-dihydro-3-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















